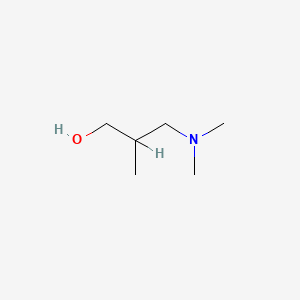

3-(Dimethylamino)-2-methylpropan-1-ol

Description

Overview of Amino Alcohols in Organic Synthesis and Catalysis

Amino alcohols are organic compounds that contain both an amine (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) functional group. nih.gov This bifunctionality is the source of their unique chemical properties and wide-ranging applications. chemicalbook.com Generally, amino alcohols exhibit high boiling points and are often soluble in water due to the hydrophilic nature of their functional groups. nih.gov

In the realm of organic synthesis, amino alcohols are highly valued as versatile intermediates. nih.gov They serve as crucial building blocks for a multitude of more complex molecules, including a vast number of biologically active natural and synthetic products. nih.gov For instance, many pharmaceuticals and natural products, such as certain antibiotics and alkaloids, contain the amino alcohol motif. nih.govprepchem.com Synthetic routes to these compounds are numerous, with common methods including the reduction of amino acids, the ring-opening of epoxides with amines, and the asymmetric hydrogenation of α-amino ketones. chemicalbook.comnih.gov

The utility of amino alcohols extends significantly into the field of catalysis. They are frequently employed as chiral ligands and auxiliaries in asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. nih.govnih.gov The dual functional groups can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. nih.gov Furthermore, their basic nature allows them to act as catalysts themselves, particularly in reactions requiring a high-boiling base. nih.gov

Significance of the Tertiary Amino Alcohol Moiety in Chemical Transformations

The tertiary amino alcohol moiety, as found in 3-(Dimethylamino)-2-methylpropan-1-ol, possesses a distinct set of chemical characteristics that make it particularly useful in specific chemical transformations. Unlike primary or secondary amino alcohols, the nitrogen atom in a tertiary amino alcohol is fully substituted with alkyl groups and bears no hydrogen atoms. This structural feature means it can act as a Lewis base and a hydrogen bond acceptor, but not as a hydrogen bond donor or a nucleophile in reactions where N-H reactivity is required.

This specific combination of a tertiary amine and a hydroxyl group allows these compounds to be used in a variety of applications. They can function as emulsifiers, epoxy curing agents, and urethane (B1682113) catalysts. google.com The hydroxyl group can undergo typical alcohol reactions, such as esterification or halogenation, to produce a wide range of derivatives, while the tertiary amine can be converted into quaternary ammonium (B1175870) salts. google.com This dual reactivity enables the synthesis of diverse molecular architectures. In catalysis, the tertiary amine can serve as a basic site to activate substrates or reagents, while the nearby hydroxyl group can participate in the reaction mechanism, for example, through hydrogen bonding to stabilize transition states. This cooperative effect is a key feature in many catalytic processes.

Academic Research Trajectories for this compound

While broad academic research extensively covers amino alcohols, the specific compound this compound appears more frequently in the context of applied research and as a building block for more complex structures, particularly in industrial patents. nih.gov Its structural features suggest potential research trajectories as a ligand in catalysis or as a precursor in the synthesis of specialty chemicals and pharmaceutically relevant molecules.

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its use in further research. nih.gov Its molecular structure is available for study, and it is commercially available from various chemical suppliers, facilitating its use in experimental work. nih.govscbt.com

Research involving structurally similar compounds highlights potential avenues of investigation. For instance, related tertiary amino alcohols serve as key intermediates in the synthesis of important pharmaceuticals. google.comgoogle.com The synthesis of the analgesic drug Tapentadol involves intermediates that are structurally analogous to this compound. google.com This points to a significant research trajectory in medicinal chemistry and process development, where this compound could be explored as a starting material or a structural motif for new therapeutic agents. Furthermore, patents associated with this chemical structure suggest its utility in various industrial applications, although specific details are proprietary. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₅NO | nih.gov |

| Molecular Weight | 117.19 g/mol | nih.gov |

| CAS Number | 33622-41-2 | nih.gov |

| Monoisotopic Mass | 117.115364102 Da | nih.gov |

| Topological Polar Surface Area | 23.5 Ų | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(5-8)4-7(2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZASHPCRPMSFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902536 | |

| Record name | NoName_3050 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33622-41-2 | |

| Record name | 3-(Dimethylamino)-2-methyl-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33622-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dimethylamino)-2-methylpropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033622412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(dimethylamino)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Dimethylamino 2 Methylpropan 1 Ol and Its Stereoisomers

Classical Approaches to the 3-Amino-2-methylpropanol Scaffold

Traditional synthetic routes to the 3-amino-2-methylpropanol framework typically involve the initial construction of an aminoketone precursor, which is subsequently reduced to the target amino alcohol. The Mannich reaction is a cornerstone of this approach, providing a reliable method for synthesizing β-amino ketones.

Mannich Reaction Pathways for Aminoketone Precursors

The Mannich reaction is a three-component condensation reaction that forms a carbon-carbon bond by aminoalkylation of an acidic proton located alpha to a carbonyl group. The reaction involves an aldehyde (commonly formaldehyde), a primary or secondary amine, and a ketone. The mechanism begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enol form of the ketone, resulting in the formation of a β-amino carbonyl compound, also known as a Mannich base.

A specific application of this pathway is the synthesis of (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one, an aminoketone that serves as a precursor to related amino alcohol structures. In one documented synthesis, this compound was prepared through an L-proline catalyzed Mannich aminomethylation reaction. The process involved reacting m-methoxyphenylpropan-1-one with paraformaldehyde and dimethylamine in the presence of the organocatalyst L-proline. This reaction yielded the desired aminoketone with high yield and excellent enantiomeric excess.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Temperature | Time | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|---|---|

| m-methoxyphenylpropan-1-one | Paraformaldehyde | Dimethylamine | L-proline | Ethanol | 77 °C | 36 h | 93.2% | 97% |

Grignard Reaction-Based Syntheses from Ketone Intermediates

An alternative classical pathway for preparing the ketone intermediates necessary for synthesizing the 3-amino-2-methylpropanol scaffold involves the use of Grignard reagents. This method provides a powerful tool for carbon-carbon bond formation. Specifically, a ketone can be synthesized by reacting a Grignard reagent with a nitrile. libretexts.orglibretexts.org

The reaction proceeds via the nucleophilic attack of the organomagnesium compound (Grignard reagent) on the electrophilic carbon of the nitrile group. pearson.com This addition forms an intermediate imine anion (as a magnesium salt). libretexts.orgchemistrysteps.com Subsequent acidic hydrolysis of this intermediate converts the imine into a ketone. pearson.comchemistrysteps.com For instance, an appropriately substituted amino-nitrile could be treated with a Grignard reagent like methylmagnesium bromide to generate the corresponding aminoketone intermediate. This ketone is then available for reduction to the final amino alcohol product. This route offers a distinct alternative to the Mannich reaction for accessing the required ketone precursors.

Asymmetric Synthesis and Enantiocontrol Strategies

Achieving stereocontrol in the synthesis of 3-(dimethylamino)-2-methylpropan-1-ol is critical when a single enantiomer is desired. This is accomplished through asymmetric synthesis, which employs chiral catalysts or auxiliaries to influence the stereochemical outcome of the reaction.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis is a highly efficient method for producing enantiomerically enriched compounds. The key step in synthesizing chiral 3-amino-2-methylpropanol from its aminoketone precursor is the asymmetric reduction of the ketone group.

The asymmetric hydrogenation of ketones is a well-established method for producing chiral alcohols. wikipedia.org The Noyori asymmetric hydrogenation, which was awarded the Nobel Prize in Chemistry in 2001, is a prominent example of this technology. nobelprize.org This reaction typically utilizes ruthenium (Ru) or rhodium (Rh) catalysts complexed with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). harvard.edunrochemistry.com

In this process, the chiral catalyst coordinates with the aminoketone substrate. The inherent chirality of the BINAP ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the carbonyl group preferentially. harvard.edu This results in the formation of one enantiomer of the alcohol in high excess. acs.org Asymmetric hydrogenation of β-amino ketones using Ru-BINAP systems has been shown to proceed with high efficiency and enantioselectivity, often under mild hydrogen pressure, making it a practical method for synthesizing optically active amino alcohols. acs.orgresearchgate.net

| Substrate | Catalyst System | Conditions | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 3-Dimethylaminopropiophenone | (S,S)-RuCl₂(diphosphine)(diamine) / t-C₄H₉OK | 8 atm H₂, 2-propanol, 25 °C, 5 h | 96% | 97.5% |

Another powerful strategy for enantiocontrol involves using a chiral auxiliary—a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.org Ellman's auxiliary, tert-butanesulfinamide, is a widely used chiral ammonia equivalent for the asymmetric synthesis of amines and amino alcohols. sigmaaldrich.comwikipedia.org

This method begins with the condensation of a chiral tert-butanesulfinamide with an aldehyde or ketone to form a chiral N-sulfinyl imine. wikipedia.orgyale.edu The sulfinyl group serves as a potent chiral directing group, and the imine is activated for nucleophilic addition. sigmaaldrich.com For the synthesis of the 3-amino-2-methylpropanol scaffold, a diastereoselective reduction of the corresponding chiral N-sulfinyl ketimine would be performed. The chiral auxiliary directs the hydride attack to one face of the imine, leading to a high diastereomeric excess. The final step involves the simple acidic cleavage of the sulfinyl group to release the enantiomerically enriched primary amino alcohol. researchgate.netharvard.edu This approach allows for the synthesis of a wide variety of chiral amino alcohols with predictable stereochemistry. researchgate.netacs.org

Diastereoselective Synthetic Routes and Substrate Control

The stereoselective synthesis of β-amino alcohols such as this compound is frequently accomplished through the diastereoselective reduction of α-aminoketone precursors. The stereochemical outcome of these reductions—yielding either syn or anti diastereomers—is highly dependent on substrate control, specifically the presence or absence of protecting groups on the nitrogen atom, and the choice of reducing agent. This control allows for the targeted synthesis of a specific stereoisomer. cdnsciencepub.comcdnsciencepub.com

One effective strategy involves the reduction of an N-protected α-aminoketone. For instance, when the amino group is protected with a tert-Butoxycarbonyl (Boc) group, the reduction typically proceeds via a Felkin-Anh model, where a bulky reducing agent attacks the carbonyl group from the least hindered face. The use of sterically demanding hydride reagents, such as Lithium Triethylborohydride (LiEt₃BH) or L-Selectride®, has been shown to furnish the corresponding syn-β-amino alcohol with high diastereoselectivity. cdnsciencepub.comresearchgate.net

Conversely, to obtain the anti-β-amino alcohol, a chelation-controlled reduction is employed. This requires a free secondary amine on the precursor, meaning the protecting group (e.g., Boc) must first be removed. The free amine can then chelate with a metal cation from the reducing agent, such as Zinc Borohydride (Zn(BH₄)₂). This chelation forms a rigid five-membered ring intermediate, which directs the hydride to attack from a specific face of the carbonyl group, leading to the preferential formation of the anti diastereomer. cdnsciencepub.comthieme-connect.comresearchgate.net This selectivity is particularly high for aromatic ketones but can vary for aliphatic ketones based on steric factors. cdnsciencepub.comcdnsciencepub.com

The following table summarizes the substrate and reagent control on the diastereoselective reduction of a model α-aminoketone.

| Precursor State | Reducing Agent | Control Model | Major Product Diastereomer | Typical Diastereomeric Excess (de) |

|---|---|---|---|---|

| N-Boc Protected | Li(s-Bu)₃BH (L-Selectride®) | Felkin-Anh (Non-chelation) | syn | 82% to >99% |

| Unprotected (Free Amine) | Zn(BH₄)₂ | Chelation Control | anti | 86% to >98% (aryl ketones) |

Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is often accomplished through resolution techniques that separate a racemic mixture into its constituent enantiomers. For amino alcohols, dynamic resolution processes are particularly efficient as they can theoretically convert 100% of the starting material into the desired enantiomer.

Dynamic Diastereomeric Salt Formation

Dynamic diastereomeric salt formation is a powerful technique that combines classical resolution with in-situ racemization of the unwanted enantiomer. The process involves reacting a racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different physical properties, most importantly, different solubilities.

In a dynamic process, conditions are established that allow the more soluble diastereomeric salt to epimerize in solution. This epimerization continuously replenishes the less soluble diastereomer, which crystallizes out of the solution. This shifting equilibrium allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% yield limit of traditional resolution methods.

Crystallization-Induced Dynamic Resolution (CIDR)

A modern and highly effective variation of dynamic resolution is Crystallization-Induced Dynamic Resolution (CIDR). This technique couples the selective crystallization of one diastereomer with a concurrent racemization of the undesired enantiomer remaining in the solution.

One innovative CIDR method for amines employs a photoredox-mediated racemization process. In this system, an excited-state iridium chromophore and an achiral thiol co-catalyst work together to racemize α-chiral amines under mild, redox-neutral conditions. When this racemization is performed in the presence of a chiral resolving acid, the desired amine enantiomer continuously precipitates from the solution as an insoluble diastereomeric salt. This light-driven approach has been successfully applied to various secondary and tertiary amines, achieving high yields and excellent levels of enantioselectivity.

Racemization-Resolution-Recycle (RRR) Processes for Enantiomeric Optimization

For industrial-scale synthesis, Racemization-Resolution-Recycle (RRR) processes offer a practical and economically viable strategy for enantiomeric optimization. Unlike CIDR where resolution and racemization occur simultaneously, an RRR process separates these steps.

The typical RRR workflow is as follows:

Resolution : The racemic mixture is resolved using a chiral agent, and the less soluble, desired diastereomeric salt is crystallized and filtered off.

Racemization : The mother liquor, which is now enriched in the unwanted enantiomer, is treated to racemize the amine. This can be achieved by altering conditions (e.g., applying heat or a catalyst) to epimerize the chiral center.

Recycle : The resulting racemic mixture is then recycled back into the resolution step.

Transformations and Derivatizations of the this compound Framework

The functional groups of this compound—the primary alcohol and the tertiary amine—can be selectively modified through various oxidation and reduction reactions to create a range of derivatives.

Oxidation and Reduction Reactions of the Alcohol and Amine Functions

Oxidation Reactions:

The primary alcohol group is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions used.

Oxidation to Aldehydes : Mild oxidation of β-amino alcohols can be achieved using reagents like manganese(IV) oxide (MnO₂). This method is advantageous as it often proceeds with high enantiopurity and without over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acids : Stronger oxidizing conditions are required to convert the primary alcohol to a carboxylic acid. Supported gold nanoparticles have emerged as effective catalysts for the aerobic oxidation of amino alcohols to their corresponding amino acids in the presence of a base.

The tertiary amine function is generally stable to many oxidizing agents used for alcohols. However, it can undergo oxidation to form an N-oxide under specific conditions, for example, by treatment with hydrogen peroxide or a peroxy acid.

Reduction and N-Demethylation Reactions:

The primary alcohol function in this compound is already in its most reduced state. The tertiary amine, however, can undergo transformations, most notably N-demethylation. This process converts the tertiary amine into a secondary amine, which can be a crucial step in the synthesis of certain active pharmaceutical ingredients.

N-demethylation can be achieved through several methods:

Reaction with Chloroformates : Treatment with reagents like phenyl chloroformate or 2,2,2-trichloroethyl chloroformate converts the tertiary amine into a carbamate intermediate. Subsequent hydrolysis or reduction of the carbamate yields the secondary amine.

Oxidative N-demethylation : This process often involves the formation of an N-oxide intermediate, which can then be transformed into the N-demethylated product. Enzymatic or biomimetic systems, such as those using iron catalysts, can facilitate this transformation.

The following table outlines potential transformations of the compound's functional groups.

| Functional Group | Reaction Type | Reagent/Catalyst Example | Resulting Functional Group |

|---|---|---|---|

| Primary Alcohol | Mild Oxidation | MnO₂ | Aldehyde |

| Primary Alcohol | Strong Oxidation | Au nanoparticles / O₂ | Carboxylic Acid |

| Tertiary Amine | N-Oxidation | H₂O₂ | N-Oxide |

| Tertiary Amine | N-Demethylation | Phenyl Chloroformate | Secondary Amine (via carbamate) |

Nucleophilic Substitution Reactions Involving the Amino or Hydroxyl Groups

Nucleophilic substitution reactions are a cornerstone of organic synthesis, allowing for the interconversion of functional groups. In the context of this compound and related structures, both the amino and hydroxyl moieties can participate in or be the products of such reactions.

A key synthetic route to related structures involves the displacement of a dimethylamino group from a ketonic Mannich base, which is a type of nucleophilic substitution reaction. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related Mannich base, can react with various nucleophiles to replace the dimethylamino group. researchgate.net This "transamination" process is particularly useful for introducing different nitrogen nucleophiles, such as pyrrolidine or piperazine, or for forming carbon-carbon bonds. researchgate.net The reaction involves the amine acting as a leaving group, often facilitated by its protonation in the hydrochloride salt form.

The hydroxyl group of this compound is not a good leaving group on its own. To make it susceptible to nucleophilic attack and substitution, it must first be converted into a better leaving group. Common strategies include protonation under acidic conditions or conversion to a tosylate or mesylate ester. Once converted, a wide range of nucleophiles can displace the activated hydroxyl group.

Table 1: Nucleophilic Substitution Strategies

| Functional Group | Reaction Type | Description |

| Amino Group | Displacement from Mannich Base | The dimethylamino group in a precursor Mannich base is displaced by a different nucleophile (e.g., another amine, an azide, or a carbon nucleophile). |

| Hydroxyl Group | Activation & Substitution | The -OH group is converted to a better leaving group (e.g., -OTs, -OMs, or -OH₂⁺), which is then displaced by a nucleophile. |

N-Demethylation and Subsequent Derivatization (e.g., Carbamate Formation)

N-Demethylation

The removal of a methyl group from a tertiary amine, known as N-demethylation, is a critical transformation for modifying a molecule's properties. While numerous chemical methods exist, enzymatic and microbial transformations offer high selectivity under mild conditions. srce.hr Whole cells of microorganisms, such as Aspergillus terreus, have been shown to effectively N-demethylate tertiary aromatic amines like N,N-dimethylbenzenamine. srce.hr This process is mediated by oxidative enzymes that can convert the tertiary amine to a secondary amine. srce.hr Similar enzymatic systems, like sarcosine oxidase, also achieve N-demethylation through an oxidative mechanism that forms an iminium intermediate, which then hydrolyzes to the secondary amine. researchgate.net These biocatalytic methods could be applied to this compound to yield 2-methyl-3-(methylamino)propan-1-ol.

Subsequent Derivatization: Carbamate Formation

Following N-demethylation, the resulting secondary amine, or the original primary alcohol, can be derivatized to form a carbamate. Carbamates are functional groups with the structure -NH-C(=O)-O- and are present in many therapeutic agents. nih.gov

There are several general synthetic routes to carbamates: wikipedia.orgorganic-chemistry.org

From an Alcohol: The hydroxyl group of this compound can react with an isocyanate (R-N=C=O) to form a carbamate. Alternatively, it can react with phosgene or a chloroformate, followed by reaction with an amine.

From an Amine: The secondary amine generated from N-demethylation can react with a chloroformate (R-O-C(O)-Cl) to yield the corresponding carbamate. wikipedia.org Another approach involves the reaction of the amine with carbon dioxide and a halide in the presence of a base. organic-chemistry.org

These derivatization strategies allow for the synthesis of a diverse range of molecules from the this compound scaffold.

Table 2: N-Demethylation and Carbamate Formation

| Process | Reactant Functional Group | Key Reagents/Method | Product Functional Group |

| N-Demethylation | Tertiary Amine (-N(CH₃)₂) | Biocatalysis (Aspergillus terreus), Oxidative Enzymes | Secondary Amine (-NHCH₃) |

| Carbamate Formation | Primary Alcohol (-OH) | Isocyanate (R-NCO) | Carbamate (-O-CO-NHR) |

| Carbamate Formation | Secondary Amine (-NHCH₃) | Chloroformate (R-O-CO-Cl) | Carbamate (-N(CH₃)-CO-OR) |

Catalytic Roles and Coordination Chemistry of 3 Dimethylamino 2 Methylpropan 1 Ol Derivatives

Design and Synthesis of Chiral Ligands from the 3-(Dimethylamino)-2-methylpropan-1-ol Scaffold

The generation of effective chiral ligands is a cornerstone of modern asymmetric synthesis. westlake.edu.cn The structural attributes of this compound, specifically its amino and hydroxyl functionalities, offer a robust platform for creating ligands that can coordinate to metal centers in a well-defined, stereocontrolled manner.

Chiral 1,2-amino alcohols are recognized as privileged structural motifs in the synthesis of ligands for asymmetric catalysis. nih.govnih.gov The synthesis of ligands from scaffolds like this compound involves leveraging the nucleophilic character of the amino and hydroxyl groups. These groups can be readily modified to introduce phosphine, oxazoline, or other coordinating moieties, leading to the formation of bidentate or multidentate ligands.

The general strategy involves several key steps:

Protection and Activation: The amino or alcohol group is often protected to allow for selective modification of the other functionality. The hydroxyl group can be converted into a better leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution.

Introduction of Coordinating Groups: Phosphine groups, which are excellent ligands for late transition metals, can be introduced via reaction with a phosphide source. Alternatively, the amino alcohol can be cyclized with appropriate reagents to form oxazoline rings, a common feature in highly successful chiral ligands like BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)). nih.govrsc.org

Deprotection and Final Modification: The final step typically involves the removal of any protecting groups to yield the desired ligand.

The stereocenter at the C2 position of the this compound backbone is crucial. This inherent chirality is transferred to the ligand architecture, which in turn dictates the enantioselectivity of the catalytic reaction. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the nitrogen atom and the coordinating groups. For instance, bulky substituents can create a more defined chiral pocket around the metal center, enhancing stereochemical control. rsc.org

Amino alcohols and their deprotonated forms, aminoalkoxides, are effective ligands for a wide range of metals, including alkaline earth metals like strontium (Sr) and barium (Ba). They can form stable, often multinuclear, heteroleptic complexes when combined with other ligands, such as β-diketonates. acs.orgnih.gov

The synthesis of these complexes typically involves the reaction of a metal precursor, such as a metal bis(trimethylsilyl)amide, with the amino alcohol and a β-diketonate in an appropriate solvent. nih.govacs.org The aminoalkoxide ligand usually coordinates to the metal center through both the nitrogen and oxygen atoms, forming a stable chelate ring.

Research on related systems has shown that the structure of the resulting complexes is highly dependent on the steric and electronic properties of the aminoalkoxide and β-diketonate ligands. For example, studies on strontium complexes have revealed the formation of both dimeric and trimeric structures. nih.govnih.gov In these structures, the alkoxide oxygen often acts as a bridging ligand between two or three metal centers.

A study on novel heteroleptic barium complexes utilized aminoalkoxide and β-diketonate ligands to synthesize dimeric complexes of the type [Ba(aminoalkoxide)(β-diketonate)]2. acs.org X-ray crystallography revealed that these complexes feature a dimeric structure with bridging alkoxide oxygen atoms, resulting in a distorted trigonal prismatic geometry around the barium centers. acs.org Such complexes are of interest as potential precursors for the chemical vapor deposition of barium-containing thin films. acs.org

Table 1: Structural Characteristics of Representative Heteroleptic Strontium Complexes

| Complex | Aminoalkoxide Ligand | Nuclearity | Sr Coordination Number(s) | Reference |

| Complex 1 | Donor-functionalized alkoxide with terminal methoxy | Trimeric | 7 | nih.gov |

| Complex 2 | Donor-functionalized alkoxide with terminal methoxy | Trimeric | 6 and 7 | nih.gov |

| [Sr(btsa)(bdeamp)]2 | bdeampH | Dimeric | 5 | acs.org |

| [Sr3(dadamb)4(tmhd)2] | dadambH | Trimeric | Not specified | nih.gov |

Transition Metal Catalysis Mediated by this compound Derived Ligands

Ligands derived from chiral amino alcohols are pivotal in a multitude of transition metal-catalyzed asymmetric reactions. The combination of a hard amine donor and a potentially soft donor atom (like phosphorus, after modification) creates P,N-ligands that are highly effective in catalysis.

Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically pure compounds. Rhodium complexes bearing chiral phosphine ligands are among the most effective catalysts for this transformation, particularly for the hydrogenation of prochiral olefins like dehydroamino acid derivatives. researchgate.netpnas.org

While ligands derived specifically from this compound are not extensively documented in this context, the principles of P,N-ligand design are directly applicable. A ligand synthesized from this scaffold would feature a chiral backbone and could form a stable chelate with a rhodium center. The nitrogen atom of the amino group and an introduced phosphorus atom would coordinate to the metal, creating a chiral environment.

The mechanism of rhodium-catalyzed hydrogenation often involves the coordination of the olefinic substrate to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps. acs.org The stereochemical outcome is determined by the differentiation of the two prochiral faces of the substrate by the chiral ligand. Supramolecular interactions, such as hydrogen bonding between the ligand and the substrate, can play a crucial role in enhancing both activity and selectivity. acs.org

Table 2: Performance of Selected Chiral Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation

| Substrate | Chiral Ligand Type | Enantiomeric Excess (ee) | Reference |

| α-(Acylamino)acrylic acids | BINAP | >90% | pnas.org |

| β-Acylamino acrylates | Monophosphite ligands from BINOL | up to 94% | researchgate.net |

| Functionalized Alkenes | Supramolecular Phosphoramidite | Not specified | acs.org |

The catalytic enantioselective borylation of C–H bonds and hydroboration of alkenes are atom-economical methods for producing valuable chiral organoboron compounds. escholarship.orgnih.gov These products serve as versatile intermediates in organic synthesis, readily undergoing transformations into alcohols, amines, and other functional groups with retention of stereochemistry.

Iridium and copper catalysts are commonly employed for these reactions, and the use of chiral ligands is essential for achieving high enantioselectivity. nih.govacs.org Ligands derived from amino alcohol scaffolds are well-suited for this purpose. For instance, copper-catalyzed enantioselective borylation/oxidation sequences have been developed to convert allylamines into either 1,2- or 1,3-amino alcohols, depending on the reaction conditions. acs.org

In a typical catalytic cycle for C-H borylation, a chiral iridium-ligand complex activates a C-H bond, followed by reaction with a boron source like bis(pinacolato)diboron (B2pin2) to form the borylated product and regenerate the active catalyst. The chiral ligand controls the enantioselectivity by directing the catalyst to one of two enantiotopic C-H bonds. nih.gov

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Its asymmetric variant provides a direct route to chiral molecules, particularly those containing indole or pyrrole moieties. mdpi.com This reaction is often catalyzed by chiral Lewis acids, which are typically complexes of metals like copper(I) or copper(II) with chiral ligands. acs.org

Chiral ligands derived from amino alcohols, such as those that can be synthesized from this compound, are effective in this context. For example, chiral aziridine-phosphines have been successfully used as ligands in the copper(I)-catalyzed enantioselective Friedel-Crafts alkylation of indoles with β-nitrostyrene, achieving high yields and enantioselectivities. mdpi.com The ligand coordinates to the copper center, creating a chiral Lewis acid that activates the electrophile and controls the facial selectivity of the nucleophilic attack by the indole.

The versatility of the amino alcohol scaffold allows for the development of ligands for a wide array of other asymmetric transformations, including aldol reactions, Michael additions, and Diels-Alder reactions, demonstrating the broad potential utility of derivatives of this compound in catalysis. semanticscholar.org

Organocatalytic Applications of this compound and its Derivatives

While specific research on the organocatalytic applications of this compound is not extensively documented in publicly available literature, the catalytic activity of structurally similar amino alcohols provides valuable insights. A notable example is the use of 3-(dimethylamino)-1-propylamine, a close structural analog, as an organocatalyst in the amidation of fatty acid methyl esters.

In a comparative study, various organic compounds, including glycols, amines, and alkanolamines, were investigated for their catalytic effect on the amidation reaction. It was observed that compounds containing hydroxyl groups, such as alcohols and aminoalcohols, significantly influence the reaction rate. The geometry of the catalyst was found to play a crucial role in its effectiveness. Specifically, 1,5-diols like diethylene glycol and diethanolamine demonstrated a more pronounced accelerating effect compared to other hydroxyl-containing additives. This suggests that the spatial arrangement of functional groups is key to the catalytic mechanism, which is believed to involve specific associative interactions between the reactants and the catalyst. Quantum mechanics calculations have supported the hypothesis that these interactions, likely hydrogen bonding, facilitate the reaction.

The study highlighted that while amines alone did not accelerate the amidation reaction (as their hydrogen-bonding capabilities were similar to the reactant amine), the presence of a hydroxyl group in the catalyst molecule was essential for the observed catalytic activity. This underscores the bifunctional nature of amino alcohols in organocatalysis, where both the amine and alcohol moieties can participate in activating the substrates.

| Catalyst | Functional Groups | Observation |

| Amines (e.g., Diethanolamine, Triethanolamine) | Amino | Do not significantly accelerate the amidation reaction on their own. |

| Alcohols/Glycols (e.g., Diethylene Glycol) | Hydroxyl | Accelerate the amidation reaction. |

| Aminoalcohols | Amino and Hydroxyl | Influence the reaction rate, with geometry being a key factor. |

Mechanistic Studies on Catalyst Deactivation and Reactivation Phenomena in Amino Alcohol-Based Systems

The presence of amino alcohols in catalytic systems can lead to both desired catalytic effects and undesirable deactivation phenomena. The nitrogen atom in amino alcohols has a high affinity for metal surfaces, such as platinum or palladium, which can lead to the blocking of active sites and subsequent catalyst deactivation. This is a significant challenge in reactions like the direct oxidation of amino alcohols to amino acids.

Catalyst Deactivation Mechanisms:

Active Site Blocking/Poisoning: The primary mechanism of deactivation in the presence of amino alcohols is the strong adsorption of the nitrogen-containing molecule onto the catalyst's active sites. This chemisorption prevents reactant molecules from accessing the sites, thereby inhibiting the catalytic cycle. For instance, in the oxidation of amino alcohols using gold catalysts, a partial poisoning effect of the amino group has been observed, which can be more pronounced depending on the catalyst preparation method.

Formation of Stable Complexes: Amines can form stable complexes with metal cocatalysts, such as triethylaluminum (TEAL) in Ziegler-Natta polymerization, leading to deactivation. The formation of these complexes can block the transfer of alkyl groups, which is a critical step in the polymerization process. The steric and electronic properties of the amine influence the stability of these complexes and, consequently, the extent of deactivation.

Factors Influencing Deactivation:

Catalyst Preparation Method: Studies on gold-catalyzed amino alcohol oxidation have shown that catalysts prepared by sol-immobilization exhibit better resistance to deactivation compared to those prepared by deposition-precipitation. This is attributed to a protective layer that may limit the adsorption of the amino group on the active sites.

Structure of the Amino Alcohol: The degree of substitution on the nitrogen atom can affect the durability of the catalyst.

Catalyst Reactivation Strategies:

While specific reactivation strategies for catalysts deactivated by this compound are not detailed in the available literature, general approaches for reactivating poisoned catalysts can be considered:

Use of Acid Activators: In cases of catalyst poisoning by basic impurities, the addition of a suitable acid activator can reactivate the catalyst. The acid acts as a sacrificial agent, binding to the poison and freeing the active sites of the catalyst.

Regeneration under Specific Conditions: Depending on the nature of the deactivation, thermal treatments or washing procedures may be employed to remove the poisoning species from the catalyst surface. For instance, in some cases of potassium poisoning on a Pt/TiO2 catalyst, washing with water was successful in removing the poison and recovering the catalyst's activity.

Catalyst Design Modification: To mitigate deactivation, catalysts can be designed with protective coatings or modified active sites that have a lower affinity for the poisoning species.

Computational and Theoretical Investigations on 3 Dimethylamino 2 Methylpropan 1 Ol

Conformational Analysis of Amino Alcohols

The conformational flexibility of amino alcohols is a key determinant of their physical and chemical properties. Theoretical analysis allows for the identification of stable conformers and the energetic relationships between them, which are governed by a delicate balance of steric and electronic effects, including non-covalent interactions.

The structure of 3-(Dimethylamino)-2-methylpropan-1-ol features several rotatable single bonds, leading to a variety of possible spatial arrangements, or conformers. The most significant of these arise from rotation about the C1-C2 and C2-C3 bonds. The relative orientation of the hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups is of particular interest.

Conformers are typically described by the dihedral angles between key functional groups. For amino alcohols, the terms gauche and anti (or trans) are often used to describe the arrangement along the carbon backbone connecting the oxygen and nitrogen atoms.

Gauche conformers: In these arrangements, the hydroxyl and amino groups are in proximity, allowing for potential stabilizing interactions.

Anti (or trans) conformers: In these arrangements, the functional groups are positioned on opposite sides of the carbon backbone, minimizing steric repulsion but precluding direct intramolecular bonding between them.

Due to the presence of a stabilizing intramolecular hydrogen bond (discussed in the next section), the gauche conformers are generally found to be the most stable for simple amino alcohols. The energy difference between conformers is typically on the order of a few kilojoules per mole.

Table 1: Illustrative Relative Energies of this compound Conformers Note: These values are representative and based on computational studies of analogous amino alcohols. Specific energies for this compound would require dedicated quantum chemical calculations.

| Conformer | Dihedral Angle (O-C-C-N) | Key Feature | Expected Relative Energy (kJ/mol) |

| Gauche 1 (Global Minimum) | ~60° | Intramolecular O-H···N hydrogen bond | 0.0 |

| Gauche 2 | ~-60° | Intramolecular O-H···N hydrogen bond | ~1-3 |

| Anti / Trans | ~180° | Extended conformation, no H-bond | ~5-10 |

| Skew/Eclipsed | 0°, 120° | High steric strain (Transition States) | >15 |

The dominant non-covalent interaction governing the conformational preferences of amino alcohols is the intramolecular hydrogen bond (IMHB) between the hydroxyl proton (donor) and the nitrogen lone pair (acceptor) nih.gov. This O-H···N interaction typically forms a five- or six-membered ring-like structure, which significantly stabilizes the molecule nih.govmdpi.com.

In this compound, the formation of an IMHB would create a stable six-membered ring. This stabilization energy is the primary reason why gauche conformers are predicted to be substantially lower in energy than anti conformers, where the O-H and N groups are too far apart to interact. The strength of this hydrogen bond is influenced by factors such as the distance between the donor and acceptor atoms and the acidity of the proton donor and basicity of the proton acceptor mdpi.com. Computational studies on similar molecules show that this interaction leads to a folded, more compact structure as the global minimum on the potential energy surface mdpi.com.

Quantum chemical methods are indispensable for accurately determining the geometries and relative energies of different conformers. Several well-established methods are routinely applied to the study of amino alcohols.

Density Functional Theory (DFT): This is one of the most widely used methods due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP are commonly employed to optimize geometries and calculate the energies of amino alcohol conformers bohrium.com. DFT is effective at describing the electronic structure and interactions, including hydrogen bonding.

Møller-Plesset Perturbation Theory (MP2): This is an ab initio wave-function-based method that provides a higher level of theory by including electron correlation effects more explicitly than many DFT functionals bohrium.com. It is often used to obtain more accurate energy values for the conformers identified at the DFT level, serving as a benchmark for the DFT results.

These calculations, typically performed with basis sets like 6-311++G**, can predict not only the relative energies but also vibrational frequencies, which can be compared with experimental spectroscopic data to confirm the presence of specific conformers bohrium.com. The analysis of the electron density using techniques like Atoms in Molecules (AIM) can further characterize the nature and strength of the intramolecular hydrogen bond mdpi.com.

Predictive Modeling for Reactivity and Stereoselectivity in Amino Alcohol-Mediated Processes:This section aimed to discuss the application of computational models to predict how this compound would behave in chemical reactions, particularly concerning its influence on the stereochemical outcome. While predictive modeling is a significant area of chemical research, especially for amino alcohol catalysts, no models or theoretical investigations specifically focused on this compound were identified in the available resources.

Due to the absence of specific scientific data and research literature for this compound in these specialized areas, it is not possible to construct the requested article with the required level of scientific accuracy and detail. The generation of data tables and in-depth research findings is contingent on the existence of primary research, which appears to be unavailable for this specific compound within the scope of the outlined topics.

Advanced Research Applications and Future Directions in Materials and Chemical Science

Integration into Polymer Chemistry and Advanced Materials

The bifunctional nature of 3-(dimethylamino)-2-methylpropan-1-ol makes it a valuable monomer for the synthesis of functional polymers. Its hydroxyl group can initiate polymerization, while the tertiary amine provides a site for ionization or further functionalization, a desirable trait for advanced material applications.

Amino-Polyester Synthesis via Ring-Opening Polymerization Initiated by Tertiary Amino Alcohols

One of the most promising applications of tertiary amino alcohols like this compound is in the synthesis of ionizable amino-polyesters (APEs) through Ring-Opening Polymerization (ROP). In this process, the alcohol group of the amino alcohol acts as an initiator, attacking a cyclic ester monomer, such as a lactone, to begin the formation of a polyester chain.

This method offers a high degree of control over the resulting polymer's molecular weight and yields polymers with a narrow molecular weight distribution, which is a crucial feature for biomedical applications where batch-to-batch consistency is required. researchgate.netscinapse.io The tertiary amine group from the initiator becomes an integral part of the polymer backbone, imparting a pH-responsive character to the material. These amine sites are cationic at lower pH, allowing them to interact with anionic molecules. This synthetic strategy avoids the formation of less hydrolytically stable amide bonds, enhancing the biodegradability of the resulting polyesters. researchgate.net The direct polymerization of monomers containing tertiary amines, without the need for protecting groups, represents a significant advancement in creating functional polyesters for clinical translation. researchgate.net

Applications in Polymeric Nanomaterials for Selective Delivery Systems

The amino-polyesters synthesized using tertiary amino alcohol initiators are particularly suited for applications in drug and gene delivery. researchgate.netresearchgate.net The embedded tertiary amine groups provide these polymers with the ability to be formulated into polymeric nanoparticles (PNPs) that can encapsulate therapeutic payloads like messenger RNA (mRNA). researchgate.netnih.gov

These APEs can be combined with other lipids to form lipid nanoparticles (LNPs), which have demonstrated the ability to selectively deliver mRNA to specific tissues and cells, including lung endothelium, liver hepatocytes, and splenic antigen-presenting cells. researchgate.net The ability to create a diverse library of APEs by varying the initiator and monomer allows for the fine-tuning of the nanoparticles' properties to target different biological sites. researchgate.netscinapse.io The pH-responsive nature of the tertiary amines facilitates the endosomal escape of the payload once inside the target cell, a critical step for effective delivery. This targeted delivery approach, enabled by precisely engineered polymers, enhances therapeutic efficacy while minimizing potential side effects. nih.govecancer.org

Exploration in Hybrid Organic-Inorganic Material Systems

The application of this compound is also being explored in the creation of hybrid organic-inorganic materials. These materials combine the properties of both organic polymers and inorganic frameworks, often silica-based, to create composites with enhanced characteristics. The sol-gel process is a common method for creating these hybrids, where precursors like tetraethoxysilane (TEOS) are hydrolyzed and condensed to form a silica network. nih.govdntb.gov.ua

Amino alcohols can be integrated into these systems in several ways. They can be used to functionalize the surface of pre-formed silica nanoparticles, creating an amino-functionalized surface that can alter the particle's charge and reactivity. nih.govnih.gov Alternatively, they can be incorporated directly during the sol-gel synthesis. In this context, the hydroxyl group can participate in the condensation reaction with the silica precursors, while the tertiary amine group provides a functional handle within the final hybrid material. This approach has been used with various polyetheramines (Jeffamines®) and epoxy-based alkoxysilanes to create homogeneous, crack-free hybrid films with tailored optical and electrical properties for sensor applications. nih.govnih.gov The presence of the amino alcohol can influence the stability of the precursor solution and the final properties, such as morphology and structural defects, of the resulting material, as seen in the formation of ZnO thin films. mdpi.com

Kinetics and Mechanistic Studies in Solution-Phase Reactions

Understanding the reaction kinetics of this compound and related compounds is crucial for optimizing industrial processes, particularly in the area of carbon capture.

Reaction Kinetics with Small Molecules (e.g., Carbon Dioxide Absorption)

Tertiary amino alcohols are studied for their potential use in capturing carbon dioxide (CO₂) from industrial gas streams. The reaction between CO₂ and tertiary amines in aqueous solutions proceeds via a base-catalysis mechanism. utwente.nlutwente.nl The tertiary amine acts as a base, activating a water molecule which then reacts with CO₂ to form bicarbonate. researchgate.net

Kinetic studies on structurally similar compounds, such as 3-(dimethylamino)-1-propylamine (DMAPA) and 1-dimethylamino-2-propanol (1DMA2P), provide valuable insights. sci-hub.seresearchgate.net These studies, often conducted using stopped-flow techniques or stirred cell reactors, measure the rate of CO₂ absorption into aqueous amine solutions. utwente.nlsci-hub.se Research has shown that aqueous solutions of DMAPA exhibit faster kinetics than conventional primary amines like monoethanolamine (MEA). sci-hub.se Similarly, 1DMA2P reacts faster with CO₂ than the widely used tertiary amine N-methyldiethanolamine (MDEA). researchgate.net The reaction rate is a critical parameter for designing efficient CO₂ capture systems.

Investigation of Reaction Orders and Activation Energies

Detailed kinetic studies also determine the reaction order with respect to the amine and the activation energy of the reaction. For the reaction of CO₂ with tertiary amines in aqueous solutions, the reaction order is typically found to be approximately one with respect to the amine. utwente.nl This is consistent with the base catalysis mechanism where the amine's concentration directly influences the reaction rate. utwente.nlutwente.nl

The activation energy (Ea), determined using the Arrhenius equation, quantifies the temperature sensitivity of the reaction rate. A lower activation energy implies a less temperature-dependent and generally faster reaction. For instance, the activation energy for the reaction of CO₂ with aqueous DMAPA was estimated to be 39.47 kJ·mol⁻¹, which is lower than that of MEA (46.6 kJ·mol⁻¹). sci-hub.se This lower energy barrier contributes to the faster reaction kinetics observed for this class of amines. sci-hub.se

Kinetic Data for CO₂ Reaction with a Structurally Similar Amine

The following data is for 3-(dimethylamino)-1-propylamine (DMAPA), a structurally related diamine containing a tertiary amino group, which provides insight into the kinetic behavior of such functional groups.

| Parameter | Solvent System | Value | Reference |

|---|---|---|---|

| Reaction Order (in amine) | Aqueous | 1.15 to 1.37 | sci-hub.se |

| Reaction Order (in amine) | Methanol | 1.04 to 1.22 | sci-hub.se |

| Activation Energy (Ea) | Aqueous | 39.47 kJ·mol⁻¹ | sci-hub.se |

Emerging Roles in Novel Chemical Methodologies (e.g., multicomponent reactions, cascade processes)

While specific research on the direct application of this compound in multicomponent reactions (MCRs) and cascade processes is still an emerging field, its structural features as an amino alcohol suggest significant potential. Amino alcohols are a well-established class of compounds that serve as versatile building blocks, catalysts, and chiral ligands in a variety of complex organic transformations.

Multicomponent reactions, which involve the combination of three or more reactants in a single step to form a complex product, could potentially utilize this compound. nih.gov Its nucleophilic amine and hydroxyl groups could participate in the formation of diverse heterocyclic structures, which are of significant interest in medicinal chemistry. For instance, in reactions like the Ugi or Passerini reactions, amino alcohols can be incorporated to introduce specific functionalities into the final molecule. The inherent bifunctionality of this compound allows for the creation of multiple new bonds in a single, atom-economical step.

Cascade reactions, where a series of intramolecular or intermolecular reactions occur sequentially in one pot without the isolation of intermediates, represent another promising area. The hydroxyl and amino moieties of this compound can be selectively triggered to initiate a cascade sequence. For example, the hydroxyl group could be activated to participate in an initial reaction, followed by the intramolecular cyclization involving the amino group, leading to the rapid assembly of complex molecular architectures. This approach is highly efficient, minimizing solvent use and purification steps.

The table below illustrates potential catalytic applications of amino alcohols, which could be extrapolated to this compound.

| Catalytic Application | Role of Amino Alcohol | Potential Reaction Type |

| Asymmetric Synthesis | Chiral Ligand | Enantioselective addition of organometallic reagents to aldehydes |

| Organocatalysis | Brønsted Base/Acid Catalyst | Aldol and Michael additions |

| Polymerization | Initiator/Catalyst | Ring-opening polymerization of lactones |

Perspectives on Sustainable Synthesis and Green Chemistry Principles related to the Chemical Compound

The growing emphasis on environmentally benign chemical processes has spurred research into the sustainable synthesis of valuable chemical intermediates like this compound. The application of the twelve principles of green chemistry provides a framework for developing cleaner and more efficient synthetic routes.

Key Green Chemistry Principles in the Synthesis of this compound:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is crucial. Traditional multi-step syntheses often generate significant waste. Newer approaches, such as direct amination of corresponding diols or epoxides, can offer higher atom economy.

Use of Catalysis: Shifting from stoichiometric reagents to catalytic methods can dramatically reduce waste. For instance, the reduction of a corresponding nitro-alcohol precursor can be achieved using catalytic hydrogenation with catalysts like Raney nickel, which is more environmentally friendly than using metal hydrides in stoichiometric amounts. googleapis.com

Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green synthesis. Efforts are being made to replace hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Solvent-free reaction conditions are the ideal scenario.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and specificity under mild reaction conditions, often in aqueous media. mdpi.com For the synthesis of chiral amino alcohols, biocatalytic reductive amination of α-hydroxy ketones using engineered amine dehydrogenases presents a highly sustainable alternative to traditional chemical methods. encyclopedia.pub This approach can lead to high enantiomeric purity, a critical factor in the synthesis of pharmaceutical intermediates.

The following table compares conventional and potential green synthetic approaches for amino alcohols, highlighting the advantages of sustainable methods.

| Feature | Conventional Synthesis | Green Synthesis (e.g., Biocatalysis) |

| Catalyst | Stoichiometric reagents (e.g., metal hydrides) | Catalytic amounts of enzymes or metal catalysts |

| Solvent | Often volatile organic solvents | Aqueous media or solvent-free conditions |

| Temperature & Pressure | Often elevated temperatures and pressures | Mild, often ambient, conditions |

| Byproducts | Significant inorganic salt waste | Minimal, often just water |

| Stereoselectivity | May require chiral auxiliaries or resolution | High enantioselectivity often achieved directly |

The future of the synthesis of this compound and related compounds will undoubtedly focus on the integration of these green chemistry principles to develop economically viable and environmentally responsible manufacturing processes.

Q & A

Basic: What are the recommended synthesis routes for 3-(Dimethylamino)-2-methylpropan-1-ol, and how can purity be optimized?

Answer:

A common synthesis method involves the alkylation of 2-methylpropan-1-ol with dimethylamine under controlled pH (8–10) and temperature (40–60°C) to minimize side reactions like over-alkylation. Post-synthesis purification typically employs fractional distillation (boiling point: ~226.6°C, as per similar tertiary alcohols ). Purity optimization requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor byproducts such as unreacted amines or dialkylated derivatives. For lab-scale synthesis, silica gel column chromatography with a gradient elution (e.g., hexane:ethyl acetate 4:1) can achieve >95% purity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Key safety measures include:

- Personal Protective Equipment (PPE): NIOSH/MSHA-approved respirators, nitrile gloves, and chemical-resistant goggles to prevent inhalation, dermal contact, and eye exposure .

- Ventilation: Use fume hoods with ≥100 fpm airflow to mitigate vapor exposure (flash point: 73.9°C ).

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and neutralize residues with dilute acetic acid .

- Storage: Store in amber glass bottles under nitrogen at 4°C to prevent oxidation .

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Answer:

Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. To resolve these:

- NMR: Compare H and C spectra across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts. For example, the dimethylamino group’s proton resonance varies by ~0.2 ppm in polar solvents .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z: 131.18 for [M+H]⁺) and rule out adducts .

- Cross-Validation: Cross-reference with computational models (e.g., DFT for predicted IR stretches) .

Advanced: What experimental strategies can identify decomposition products of this compound under oxidative conditions?

Answer:

Oxidative degradation studies should simulate accelerated conditions:

- Forced Degradation: Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) at 40°C for 72 hours .

- Analytical Workflow:

- LC-MS/MS: Detect low-abundance degradation products (e.g., N-oxide derivatives or aldehydes).

- GC-MS Headspace Analysis: Identify volatile byproducts like formaldehyde (common in amine oxidation) .

- Stability-Indicating Assays: Validate method specificity using spiked samples with suspected degradants .

Basic: How can researchers assess the environmental impact of this compound in wastewater?

Answer:

Follow OECD guidelines for environmental toxicity:

- Biodegradability: Conduct a closed bottle test (OECD 301D) to measure biological oxygen demand (BOD) over 28 days .

- Aquatic Toxicity: Use Daphnia magna acute immobilization assays (EC₅₀) at concentrations ≤10 mg/L .

- Adsorption Studies: Measure soil-water partition coefficients () using HPLC to predict mobility in aquatic systems .

Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The tertiary amine group acts as a weak base, facilitating deprotonation of adjacent hydroxyl groups under acidic conditions. This enhances nucleophilicity in SN₂ reactions. Key factors:

- Steric Effects: The 2-methyl group introduces steric hindrance, reducing reactivity compared to linear analogs. Kinetic studies (e.g., using ethyl iodide as an alkylating agent) show a 30% slower rate .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing transition states .

Basic: What analytical techniques are most effective for quantifying this compound in complex matrices?

Answer:

- GC-FID: Optimal for volatile matrices; use a DB-5 column (30 m × 0.25 mm) with a temperature ramp (50°C to 250°C at 10°C/min) .

- HPLC-UV: For non-volatile samples, employ a C18 column and UV detection at 210 nm (ε = 450 L·mol⁻¹·cm⁻¹) .

- Standard Addition: Spike samples with known concentrations to correct for matrix interference .

Advanced: How do structural analogs (e.g., 3-(Diethylamino)-2-methylpropan-1-ol) differ in pharmacological activity?

Answer:

Comparative studies require:

- Receptor Binding Assays: Use radioligand displacement (e.g., H-labeled ligands) to measure affinity for targets like adrenergic receptors.

- Molecular Dynamics (MD): Simulate interactions with receptor pockets; the dimethylamino group’s smaller size may reduce steric clashes compared to diethylamino analogs .

- In Vivo Efficacy: Test in animal models (e.g., blood pressure modulation in rats) to correlate structural changes with activity .

Basic: What are the stability limits for this compound under varying pH conditions?

Answer:

Stability studies show:

- Acidic Conditions (pH <3): Rapid hydrolysis to 2-methylpropan-1-ol and dimethylamine (half-life: ~2 hours at 25°C ).

- Neutral/Basic Conditions (pH 7–10): Stable for ≥6 months at 4°C .

- Buffered Solutions: Use phosphate buffer (pH 7.4) for long-term storage; avoid borate buffers due to complexation risks .

Advanced: How can computational modeling predict the compound’s behavior in novel reaction systems?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., energy barriers for SN₂ vs. E2 mechanisms) .

- Molecular Docking: Screen against enzyme active sites (e.g., cytochrome P450) to forecast metabolic pathways .

- QSPR Models: Corrate physicochemical properties (logP, polar surface area) with bioavailability or toxicity endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.